molecular formula C19H24N4OS2 B2725472 3-[(4-benzylpiperidin-1-yl)methyl]-2-sulfanylidene-2H,3H,5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one CAS No. 450346-83-5

3-[(4-benzylpiperidin-1-yl)methyl]-2-sulfanylidene-2H,3H,5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one

Cat. No.: B2725472
CAS No.: 450346-83-5
M. Wt: 388.55
InChI Key: OXCYUCWZRMVNCR-UHFFFAOYSA-N
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Description

3-[(4-benzylpiperidin-1-yl)methyl]-2-sulfanylidene-2H,3H,5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one is a complex heterocyclic compound that belongs to the class of thiadiazolo-diazepines. This compound is characterized by its unique structure, which includes a thiadiazole ring fused with a diazepine ring, and a piperidine moiety attached to a benzyl group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

3-[(4-benzylpiperidin-1-yl)methyl]-2-sulfanylidene-2H,3H,5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-benzylpiperidin-1-yl)methyl]-2-sulfanylidene-2H,3H,5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a thiadiazole intermediate, which is then reacted with a diazepine precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO), and the application of heat to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield. Microwave irradiation can significantly reduce reaction times and improve the purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-[(4-benzylpiperidin-1-yl)methyl]-2-sulfanylidene-2H,3H,5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, dimethyl sulfoxide (DMSO), acetonitrile.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions include sulfoxide and sulfone derivatives, reduced thiadiazole or diazepine rings, and substituted derivatives with various functional groups .

Mechanism of Action

The mechanism of action of 3-[(4-benzylpiperidin-1-yl)methyl]-2-sulfanylidene-2H,3H,5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. Additionally, the compound’s ability to interact with microbial cell membranes can result in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(4-benzylpiperidin-1-yl)methyl]-2-sulfanylidene-2H,3H,5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one apart is its unique combination of a thiadiazole ring fused with a diazepine ring and the presence of a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-[(4-benzylpiperidin-1-yl)methyl]-2-sulfanylidene-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4OS2/c24-17-7-4-10-22-18(20-17)26-19(25)23(22)14-21-11-8-16(9-12-21)13-15-5-2-1-3-6-15/h1-3,5-6,16H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCYUCWZRMVNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N=C2N(C1)N(C(=S)S2)CN3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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